Home > Products > Screening Compounds P144897 > Benzimidazole derivative 9
Benzimidazole derivative 9 -

Benzimidazole derivative 9

Catalog Number: EVT-10964913
CAS Number:
Molecular Formula: C21H23N3O
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Benzimidazole derivative 9 is synthesized from o-phenylenediamine and various substituents through several chemical reactions. It falls under the classification of heterocyclic compounds, specifically aromatic heterocycles, due to the presence of nitrogen atoms within its ring structure. The compound's classification is essential for understanding its reactivity and potential applications in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of benzimidazole derivative 9 typically involves the following methods:

  1. Condensation Reactions: The primary method for synthesizing benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. This reaction can be facilitated under acidic conditions using mineral acids such as hydrochloric acid.
  2. Phillips Reaction: This specific reaction involves the condensation of o-phenylenediamine with amino acids in the presence of dilute mineral acids. The process yields various substituted benzimidazoles, including derivative 9 .
  3. Green Synthesis Approaches: Recent advancements have focused on environmentally friendly synthesis methods that utilize less hazardous solvents and reagents. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis

Reactions and Technical Details

Benzimidazole derivative 9 can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino groups present in the structure can act as nucleophiles, allowing for substitution reactions with electrophiles.
  2. Acylation Reactions: The carboxamide group enables acylation reactions, potentially leading to the formation of more complex derivatives.
  3. Hydrogen Bonding Interactions: The presence of both amine and carboxamide groups allows for strong hydrogen bonding interactions, which can influence solubility and biological activity .
Mechanism of Action

Process and Data

Benzimidazole derivative 9 exhibits biological activity primarily through its interaction with specific molecular targets:

  • Janus Kinase Inhibition: The compound has been shown to inhibit Janus kinases (JAK1 and JAK3) with IC50 values of approximately 6.1 µM and 11.3 µM, respectively . This inhibition can disrupt signaling pathways involved in cell proliferation and inflammation.
  • Antimicrobial Activity: Preliminary studies suggest that benzimidazole derivatives possess antibacterial properties, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benzimidazole derivative 9 exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Benzimidazole derivative 9 has potential applications in various scientific fields:

  1. Pharmaceutical Development: Due to its JAK inhibition properties, it may serve as a lead compound for developing treatments for inflammatory diseases or cancers.
  2. Antimicrobial Agents: Its antibacterial properties make it a candidate for further exploration in combating resistant microbial strains.
  3. Biochemical Research: As a tool compound, it can be used in studies investigating the role of Janus kinases in cellular signaling pathways.
Antiviral Mechanisms of Action

Inhibition of Viral Replication Pathways

Benzimidazole derivative 9 exerts broad-spectrum antiviral activity primarily by disrupting critical stages of viral replication. Its core mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), essential for RNA virus genome replication. Studies demonstrate that derivative 9 competitively binds to the catalytic pocket of RdRp, preventing nucleotide incorporation and halting RNA chain elongation. This binding is facilitated by the compound’s planar benzimidazole ring, which intercalates into the polymerase active site, inducing conformational changes that impair enzymatic function [1] [6].

Additionally, derivative 9 targets viral proteases responsible for polyprotein processing. In enterovirus 71 (EV71), it inhibits the 3C protease (3Cpro), disrupting the cleavage of viral polyproteins into functional units. Biochemical assays confirm a concentration-dependent reduction in protease activity (IC₅₀ = 2.8 μM), attributable to the compound’s electrophilic substituents forming hydrogen bonds with catalytic residues (e.g., Cys147, His40) [7]. These dual mechanisms—polymerase and protease inhibition—synergistically suppress viral replication at multiple stages.

Table 1: Key Viral Targets of Benzimidazole Derivative 9

Target EnzymeVirusInhibition MechanismBiochemical IC₅₀
RNA PolymeraseEV71, HCVCompetitive nucleotide binding site blockage1.5–3.2 μM
3C ProteaseEV71Active site cysteine covalent modification2.8 μM
HelicaseHCVATPase activity allosteric suppression5.1 μM

Structure-Function Analysis of Viral Polymerase Targeting

The antiviral efficacy of derivative 9 is highly dependent on its structural features. The benzimidazole core provides a rigid scaffold that mimics purine bases, enabling π-π stacking interactions within polymerase catalytic domains. Substituents at the C2 and C5 positions critically enhance binding affinity:

  • Halogen groups (e.g., –Cl, –F at C5): Increase hydrophobic contacts with RdRp residues (e.g., Phe377 in EV71 polymerase), reducing IC₅₀ by 40–60% compared to unsubstituted analogs [1] [5].
  • Triazole moieties (e.g., 1,2,3-triazole at C2): Form hydrogen bonds with Asp245 and Lys289 in HCV NS5B polymerase, improving selectivity over host polymerases [1].
  • Oxygen/sulfur bridges: Linkers like –CH₂O– or –CH₂S– between benzimidazole and aryl groups enhance flexibility, optimizing binding pocket accommodation [1] [7].

Structure-activity relationship (SAR) studies reveal that N1-alkylation diminishes activity, while electron-withdrawing groups at C6 boost potency by 3-fold. Molecular dynamics simulations show derivative 9’s benzimidazole ring occupies the RdRp nucleoside triphosphate entry tunnel, sterically blocking substrate access [1] [6].

Table 2: Impact of Structural Modifications on Polymerase Inhibition

Modification SiteFunctional GroupRdRp Binding Energy (ΔG, kcal/mol)Viral Replication Inhibition (%)
C5–H–6.245%
C5–F–8.178%
C5–Cl–8.582%
C2–H–6.040%
C21,2,3-triazole–8.985%

Comparative Efficacy Against RNA Viruses

Derivative 9 exhibits variable efficacy across RNA viruses due to structural differences in target enzymes:

  • Enterovirus 71 (EV71): In plaque reduction assays, derivative 9 achieved 95% inhibition at 10 μM by suppressing RdRp processivity. Time-of-addition experiments confirmed maximal efficacy when added pre-infection (EC₅₀ = 1.8 μM), indicating prophylactic potential [6] [7].
  • Hepatitis C Virus (HCV): Derivative 9 reduced HCV replicon load by 4-logs (EC₅₀ = 3.5 μM) with a selectivity index (CC₅₀/EC₅₀) > 28. Its potency against HCV NS5B polymerase was 1.7-fold higher than early benzimidazole analogs like Telbivudine due to enhanced cell permeability from C5-trifluoromethylation [1] [4].
  • Tobacco Mosaic Virus (TMV): In agricultural contexts, derivative 9 analogs bound TMV coat protein (Kd = 1.049 μM), disrupting virion assembly. Curative activity reached 57.6% at 500 μg/mL, comparable to Ningnanmycin (55.8%) [2].

Notably, derivative 9 showed limited activity against DNA viruses (e.g., Herpes simplex), underscoring RNA-polymerase specificity.

Table 3: Efficacy Metrics Against RNA Viruses

VirusAssay SystemEC₅₀/IC₅₀Maximum InhibitionReference Compound (EC₅₀)
EV71Plaque reduction1.8 μM95% at 10 μMRibavirin (12.5 μM)
HCVReplicon assay3.5 μM99.9% at 25 μMSofosbuvir (0.08 μM)
TMVCoat protein binding1.049 μM*75.3% inactivationNingnanmycin (1.058 μM)

*Kd value from microscale thermophoresis (MST) [2].

Resistance Profile and Barrier to Mutational Escape

Derivative 9 exhibits a low-to-moderate genetic barrier to resistance, with escape mutations emerging after 20–30 viral passages in vitro. Common mutations localize to polymerase domains:

  • EV71: Polymerase residue S264A or D349G mutations reduce binding affinity by 8- and 12-fold, respectively. S264A disrupts hydrogen bonding with the triazole moiety, while D349G alters electrostatic interactions [6].
  • HCV: NS5B mutations V494I and P495L confer 6.3-fold resistance by sterically hindering benzimidazole ring accommodation. Crucially, these mutations impair polymerase fitness, reducing replicative capacity by 40–60% in wild-type competition assays [1] [7].

Resistance is delayed by derivative 9’s multi-target action; mutants selected for polymerase resistance retain sensitivity to 3Cpro inhibition. Combination therapy with nucleoside analogs (e.g., Ribavirin) suppresses resistance emergence, reducing mutant frequency from 10⁻⁴ to <10⁻⁶ at 8 weeks [6] [7]. No cross-resistance occurs with benzimidazole-based proton-pump inhibitors (e.g., Omeprazole), confirming virus-specific targeting.

Properties

Product Name

Benzimidazole derivative 9

IUPAC Name

[2-methyl-3-(3-methylphenyl)imidazo[1,2-a]pyridin-6-yl]-piperidin-1-ylmethanone

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C21H23N3O/c1-15-7-6-8-17(13-15)20-16(2)22-19-10-9-18(14-24(19)20)21(25)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3

InChI Key

RKISYXMPLQOYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C3N2C=C(C=C3)C(=O)N4CCCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.